molecular formula C12H17BrN2O3 B14901093 5-Bromo-N-(1-morpholinopropan-2-yl)furan-2-carboxamide

5-Bromo-N-(1-morpholinopropan-2-yl)furan-2-carboxamide

Cat. No.: B14901093
M. Wt: 317.18 g/mol
InChI Key: ZLSJXVVCNMXGCP-UHFFFAOYSA-N
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Description

5-Bromo-N-(1-morpholinopropan-2-yl)furan-2-carboxamide is a brominated furan carboxamide derivative featuring a morpholine-substituted propan-2-yl group at the amide nitrogen. The bromine atom at the furan ring’s 5-position enhances electrophilicity, facilitating nucleophilic substitution reactions, while the morpholine group balances lipophilicity and solubility, critical for pharmacokinetic optimization. This compound’s molecular weight is approximately 316.17 g/mol (calculated from its formula: C₁₂H₁₆BrN₂O₃).

Properties

Molecular Formula

C12H17BrN2O3

Molecular Weight

317.18 g/mol

IUPAC Name

5-bromo-N-(1-morpholin-4-ylpropan-2-yl)furan-2-carboxamide

InChI

InChI=1S/C12H17BrN2O3/c1-9(8-15-4-6-17-7-5-15)14-12(16)10-2-3-11(13)18-10/h2-3,9H,4-8H2,1H3,(H,14,16)

InChI Key

ZLSJXVVCNMXGCP-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCOCC1)NC(=O)C2=CC=C(O2)Br

Origin of Product

United States

Preparation Methods

The synthesis of 5-Bromo-N-(1-morpholinopropan-2-yl)furan-2-carboxamide involves several steps. One common method includes the radical bromination of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions. The brominated intermediate is then reacted with triethyl phosphite at elevated temperatures to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

5-Bromo-N-(1-morpholinopropan-2-yl)furan-2-carboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include NBS, AIBN, triethyl phosphite, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

5-Bromo-N-(1-morpholinopropan-2-yl)furan-2-carboxamide has applications in chemistry, biology, medicine, and industry.

Scientific Research Applications

  • Chemistry As a building block, it is an intermediate in synthesizing complex organic molecules.
  • Biology The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
  • Medicine Research is being conducted to explore its potential as a therapeutic agent for various diseases.
  • Industry It is used in developing new materials and chemical processes.

The mechanism of action of this compound involves interaction with specific molecular targets and may inhibit certain enzymes or receptors, leading to observed biological effects. The exact molecular pathways and targets are still under investigation but are believed to involve interactions with proteins and nucleic acids.

Comparison with Similar Compounds
this compound can be compared with other similar compounds, such as:

  • 5-Bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide This is another furan derivative with different substituents, leading to distinct biological activities.
  • 5-Bromo-N-(5-methyl-1,3-thiazol-2-yl)furan-2-carboxamide This compound has a thiazole ring instead of a morpholine ring, resulting in different chemical and biological properties.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(1-morpholinopropan-2-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but it is believed to involve interactions with proteins and nucleic acids .

Comparison with Similar Compounds

Morpholine vs. Aromatic/Nonpolar Groups

The target compound’s morpholine group confers polarity and hydrogen-bonding capacity, contrasting with hydrophobic substituents like 4-isopropylphenyl or cyclohexenylethyl . This difference likely impacts solubility and membrane permeability, favoring CNS penetration for the morpholine derivative compared to peripheral tissue retention for nonpolar analogs.

Biological Activity

5-Bromo-N-(1-morpholinopropan-2-yl)furan-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and antiviral domains. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring substituted with a bromine atom and a morpholinopropan-2-yl group. Its structure allows for various chemical reactions, including substitution, oxidation, and hydrolysis, making it a versatile intermediate in organic synthesis .

Biological Activities

Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, potentially serving as a lead compound for developing new antibiotics. The exact mechanisms remain under investigation but may involve inhibition of key bacterial enzymes or disruption of cellular processes .

Antiviral Activity
In addition to its antibacterial properties, this compound is being explored for antiviral applications. Preliminary studies suggest that it may inhibit viral replication through interactions with viral proteins or host cell pathways .

The mechanism by which this compound exerts its biological effects is believed to involve the following:

  • Enzyme Inhibition : The compound may inhibit specific enzymes crucial for microbial survival or replication. This could include enzymes involved in cell wall synthesis or metabolic pathways .
  • Protein Interaction : It likely interacts with proteins and nucleic acids within microbial cells, disrupting normal function and leading to cell death .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • In vitro Studies : Experiments have shown that this compound exhibits significant antibacterial activity against strains such as E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate promising efficacy compared to standard antibiotics .
  • Case Studies : A study focusing on the structural activity relationship (SAR) of related compounds revealed that modifications to the furan ring and substituents greatly influence antimicrobial potency. For example, bromination at specific positions enhanced activity against certain pathogens .
  • Molecular Docking Studies : Computational analyses have suggested that the compound binds effectively to target enzymes, providing a rationale for its observed biological activities. Docking studies indicate favorable binding affinities with key microbial targets .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/PathogenObserved EffectReference
AntibacterialE. coliSignificant inhibition
AntibacterialStaphylococcus aureusSignificant inhibition
AntiviralVarious viral strainsInhibition of replication

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